molecular formula C13H15N3O2S2 B2502843 3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-25-4

3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2502843
CAS No.: 393567-25-4
M. Wt: 309.4
InChI Key: ZKTYSTKTWITXPH-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H15N3O2S2 and its molecular weight is 309.4. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

The compound, though not directly mentioned, falls within a broader category of benzamide derivatives and thiadiazole compounds which have been investigated for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzamide groups have shown remarkable potential as Type II photosensitizers in photodynamic therapy, primarily due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for the treatment of cancer, suggesting that related compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide may also have applicability in this area (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials. Certain compounds, including those with thiadiazole groups, demonstrated significant antibacterial and antifungal activities. This suggests that compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide could be effective in combating microbial infections (Priya et al., 2006).

Antihyperglycemic Applications

Another area of application for benzamide derivatives, particularly those with a thiadiazole structure, is in the treatment of diabetes mellitus. A study on 3-substituted benzylthiazolidine-2,4-diones, which share structural similarities with 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, identified compounds with significant antidiabetic properties, suggesting potential use as antihyperglycemic agents (Nomura et al., 1999).

Nematocidal Activity

Recent studies have also explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing compounds with significant activity against Bursaphelenchus xylophilus. This indicates that similar compounds, including 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, could be potential candidates for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

1,3,4-thiadiazole-based compounds, including “3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, have been found to induce apoptosis via the caspase-dependent pathway . This mechanism of action contributes to their anticancer effects .

Future Directions

The development of new effective cancer therapies is a major challenge to medicinal chemists . The discovery and development of new chemical structures, such as “3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, that can act as more effective and reliable anticancer agents is a strong demand . Therefore, future research may focus on further exploring the potential of this compound and similar structures in cancer therapy .

Properties

IUPAC Name

3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYSTKTWITXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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